molecular formula C19H36O3 B14621794 Methyl 5-(6-octyloxan-2-YL)pentanoate CAS No. 60956-85-6

Methyl 5-(6-octyloxan-2-YL)pentanoate

Cat. No.: B14621794
CAS No.: 60956-85-6
M. Wt: 312.5 g/mol
InChI Key: DXBHGVHQCIDSPR-UHFFFAOYSA-N
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Description

Methyl 5-(6-octyloxan-2-yl)pentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a complex structure with a pentanoate backbone and an oxane ring substituted with an octyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-octyloxan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(6-octyloxan-2-yl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(6-octyloxan-2-yl)pentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: 5-(6-octyloxan-2-yl)pentanoic acid and methanol.

    Reduction: 5-(6-octyloxan-2-yl)pentanol.

    Transesterification: A new ester and methanol.

Scientific Research Applications

Methyl 5-(6-octyloxan-2-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(6-octyloxan-2-yl)pentanoate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can occur under acidic or basic conditions and is facilitated by esterases in biological systems. The released carboxylic acid and alcohol can then interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: A simpler ester with a similar pentanoate backbone but without the oxane ring and octyl substitution.

    Ethyl 5-(6-octyloxan-2-yl)pentanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 5-(6-hexyloxan-2-yl)pentanoate: Similar structure but with a hexyl group instead of an octyl group.

Uniqueness

Methyl 5-(6-octyloxan-2-yl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxane ring and the octyl group can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

60956-85-6

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 5-(6-octyloxan-2-yl)pentanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-12-17-14-11-15-18(22-17)13-9-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

DXBHGVHQCIDSPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC(O1)CCCCC(=O)OC

Origin of Product

United States

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